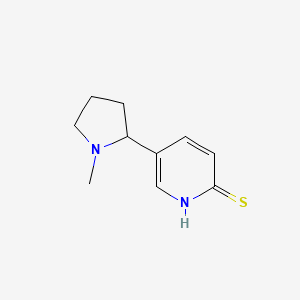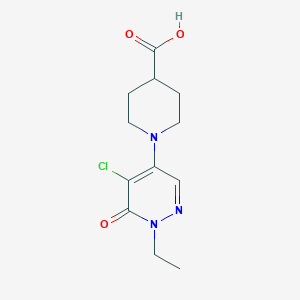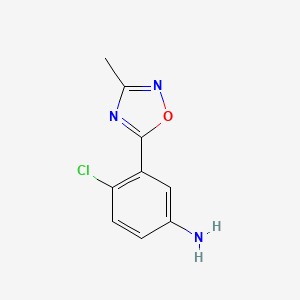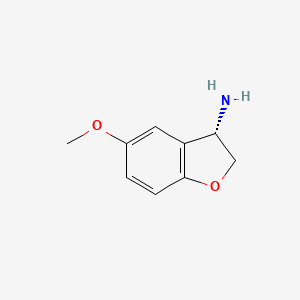
4-Amino-6-methoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methoxypicolinic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of picolinic acid, featuring an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxypicolinic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, followed by dry hydrogen chloride gas for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-methoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The amino and methoxy groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acids .
Aplicaciones Científicas De Investigación
4-Amino-6-methoxypicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
6-Methoxypyridine-2-carboxylic acid: Similar in structure but lacks the amino group at the 4-position.
Picolinic acid: A parent compound with a carboxylic acid group at the 2-position but without the amino and methoxy groups.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Uniqueness: 4-Amino-6-methoxypicolinic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
4-amino-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
Clave InChI |
HLWZFDINHGCUOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
